3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid

Catalog No.
S14483100
CAS No.
1131594-71-2
M.F
C14H19BrN2O2
M. Wt
327.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic a...

CAS Number

1131594-71-2

Product Name

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid

IUPAC Name

3-bromo-4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

InChI

InChI=1S/C14H19BrN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19)

InChI Key

MLNAQLMZYHHQCK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and an ethylpiperazine moiety attached to a benzoic acid framework. Its molecular formula is C14H19BrN2O2, and it has a molecular weight of approximately 327.222 g/mol. The compound features a benzoic acid core, which is modified by the presence of a bromo substituent at the 3-position and an ethylpiperazine group attached via a methyl linker at the 4-position. This structural configuration contributes to its potential biological activity and applications in medicinal chemistry.

The reactivity of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. For example, it can undergo:

  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of substituted benzenes.

These reactions are significant for modifying the compound for specific applications in drug development and synthesis.

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid has been studied for its potential biological activities, particularly in pharmacology. Compounds with similar structures often exhibit:

  • Antimicrobial properties: Some derivatives show effectiveness against various bacterial strains.
  • Antitumor activity: The compound may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Neuroactive effects: Given the presence of the piperazine moiety, it may interact with neurotransmitter systems, potentially influencing mood or cognitive functions.

Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid typically involves several steps:

  • Bromination: Starting from 4-methylbenzoic acid, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide in an appropriate solvent.
  • Formation of the piperazine derivative: 4-Ethylpiperazine can be synthesized through alkylation reactions involving piperazine and ethyl halides.
  • Coupling reaction: The brominated benzoic acid is then reacted with the piperazine derivative under suitable conditions (e.g., using coupling agents like EDC or DCC) to form the final product.

These methods allow for the efficient production of this compound for research and application purposes.

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid has various applications in:

  • Medicinal chemistry: As a lead compound in drug discovery due to its potential biological activities.
  • Chemical biology: As a tool compound for studying biological pathways or interactions involving piperazine derivatives.
  • Material science: Potential use in developing new materials that incorporate bioactive components.

Interaction studies have indicated that compounds like 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid may interact with various biological targets:

  • Receptor binding studies: Investigating its affinity for neurotransmitter receptors could reveal insights into its neuroactive properties.
  • Enzyme inhibition assays: Evaluating its potential as an inhibitor for specific enzymes involved in disease pathways.
  • Cell line assays: Testing its effects on different cancer cell lines to assess cytotoxicity and mechanism of action.

These studies are crucial for understanding how this compound may function therapeutically.

Several compounds share structural similarities with 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acidC12H15BrN2O2299.164 g/molContains a methylpiperazine instead of ethyl; potentially different biological activity .
3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acidC14H18BrNO2312.202 g/molFeatures a dimethylpiperidine; may exhibit distinct pharmacological properties .
3-Bromo-N-(pyridinylmethyl)-benzenesulfonamideC12H14BrN3O2S328.225 g/molSulfonamide group introduces different reactivity; used in antimicrobial applications .

These compounds illustrate variations in functional groups and structural attributes that may influence their biological activities and applications, emphasizing the uniqueness of 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid within this class of compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.06299 g/mol

Monoisotopic Mass

326.06299 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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